molecular formula C11H16O3 B13954302 1-(2-Methylphenoxy)butane-2,3-diol CAS No. 63991-95-7

1-(2-Methylphenoxy)butane-2,3-diol

Cat. No.: B13954302
CAS No.: 63991-95-7
M. Wt: 196.24 g/mol
InChI Key: IPOLRLFQPJCFET-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)butane-2,3-diol is an organic compound that features a butane backbone with hydroxyl groups at the 2nd and 3rd positions and a 2-methylphenoxy group attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenoxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with butane-2,3-diol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the reaction, and the product can be purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenoxy)butane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of 1-(2-Methylphenoxy)butane-2,3-dione.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Methylphenoxy)butane-2,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenoxy)butane-2,3-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenoxy)butane-2,3-diol: Similar structure but with a different position of the methyl group on the phenoxy ring.

    1-(2-Ethylphenoxy)butane-2,3-diol: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Methylphenoxy)propane-2,3-diol: Similar structure but with a propane backbone instead of butane.

Uniqueness

1-(2-Methylphenoxy)butane-2,3-diol is unique due to the specific positioning of the methyl group on the phenoxy ring and the butane backbone, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

63991-95-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-(2-methylphenoxy)butane-2,3-diol

InChI

InChI=1S/C11H16O3/c1-8-5-3-4-6-11(8)14-7-10(13)9(2)12/h3-6,9-10,12-13H,7H2,1-2H3

InChI Key

IPOLRLFQPJCFET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(C(C)O)O

Origin of Product

United States

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